molecular formula C9H13BrClN B2901133 (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl CAS No. 2193052-11-6

(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl

Cat. No. B2901133
CAS RN: 2193052-11-6
M. Wt: 250.56
InChI Key: SCQFKYGGAVQXAW-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl, commonly known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive compound that has been used as a recreational drug due to its stimulant effects. However, its potential as a research chemical has also been explored due to its unique properties.

Mechanism of Action

The exact mechanism of action of 4-BMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects observed with 4-BMC use.
Biochemical and Physiological Effects:
The use of 4-BMC has been shown to result in increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in feelings of euphoria and increased energy. However, prolonged use can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-BMC in lab experiments is its unique properties as a synthetic cathinone. This allows for the exploration of its potential as a therapeutic agent for various conditions. However, its potential for abuse and addiction must be taken into consideration, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on 4-BMC. One area of interest is its potential as a treatment for mood disorders and pain management. Further studies are needed to explore its mechanism of action and potential side effects. Additionally, research on the long-term effects of 4-BMC use is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-BMC involves the reaction of 4-bromo-3-methylbenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield (S)-1-(4-bromo-3-methylphenyl)propan-2-amine. This compound is then converted to the hydrochloride salt form to yield (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine HCl.

Scientific Research Applications

4-BMC has been used in scientific research to explore its potential as a therapeutic agent. It has been found to exhibit antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. It has also been shown to have analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQFKYGGAVQXAW-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride

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